molecular formula C20H21FN2O2 B6496448 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 941953-66-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B6496448
CAS No.: 941953-66-8
M. Wt: 340.4 g/mol
InChI Key: SCBAHKPAIYPJSH-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a 4-fluorobenzamide group. Its molecular formula is C18H22FN2OC_{18}H_{22}FN_{2}O with a molecular weight of 302.38 g/mol. The structural formula can be represented as follows:

N 1 butyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 4 fluorobenzamide\text{N 1 butyl 2 oxo 1 2 3 4 tetrahydroquinolin 6 yl 4 fluorobenzamide}

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The sulfonamide functional group is particularly noted for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. These compounds inhibit the growth of various bacterial strains and fungi.

2. Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects, particularly against breast cancer (MCF-7) and pancreatic cancer (MIA PaCa-2) cell lines. It appears to induce apoptosis in cancer cells through modulation of apoptotic pathways.

3. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes related to disease processes. For instance, it may inhibit certain kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionKinase inhibition

Case Study 1: Anticancer Activity

In a study published in 2009, this compound was tested against MCF-7 and MIA PaCa-2 cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

A recent investigation highlighted the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating effective inhibition at low concentrations.

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

1. Mechanistic Studies
Understanding the precise molecular mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.

2. In Vivo Studies
Conducting in vivo studies to evaluate the pharmacokinetics and pharmacodynamics will help assess the safety and efficacy of this compound in clinical settings.

3. Structure–Activity Relationship (SAR) Analysis
Exploring variations in the chemical structure may lead to the development of more potent derivatives with enhanced biological activity.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBAHKPAIYPJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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